molecular formula C19H22N2O5 B2972443 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 357268-91-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B2972443
CAS RN: 357268-91-8
M. Wt: 358.394
InChI Key: ODFSKXHYJMICKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Derivatives

  • Bridged-ring Nitrogen Compounds

    A study by Gentles et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, demonstrating complex synthetic routes that could be relevant for the chemical modification of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Disease-Modifying Antirheumatic Drugs (DMARDs)

    Baba et al. (1998) synthesized and evaluated the activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound under clinical evaluation as a new DMARD. This highlights the potential medicinal chemistry applications of structurally related compounds (Baba, Makino, Ohta, & Sohda, 1998).

  • Organometallic Protection Group

    Stößel et al. (1996) discussed the use of the Mo(CO)3 fragment as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands. This study indicates the versatility of related compounds in organometallic chemistry and ligand design (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).

Chemical Properties and Applications

  • Photophysical Studies

    Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including compounds with dimethoxyphenyl substituents. This research sheds light on the fluorescence properties of such compounds, which could be relevant for applications in optical materials and sensors (Singh & Kanvah, 2001).

  • Annular Tautomerism

    The study of NH-pyrazoles by Cornago et al. (2009) investigated the annular tautomerism in compounds with dimethoxyphenyl substituents. Understanding the tautomerism of such compounds can be critical in the design of drugs and materials with specific electronic and structural properties (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-24-15-6-4-5-14(12-15)21-19(23)18(22)20-10-9-13-7-8-16(25-2)17(11-13)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSKXHYJMICKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.